molecular formula C18H16ClNO3 B11310909 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one

6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No.: B11310909
M. Wt: 329.8 g/mol
InChI Key: GKQNWOIDXNKHFQ-UHFFFAOYSA-N
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Description

6-Chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chloro, dimethylaminomethyl, hydroxy, and phenyl groups at positions 6, 8, 7, and 4, respectively. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenylchromen-2-one

InChI

InChI=1S/C18H16ClNO3/c1-20(2)10-14-17(22)15(19)8-13-12(9-16(21)23-18(13)14)11-6-4-3-5-7-11/h3-9,22H,10H2,1-2H3

InChI Key

GKQNWOIDXNKHFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C2C(=CC(=C1O)Cl)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of microwave irradiation, can facilitate the substitution of chlorine with dimethylamino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like dimethylamine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group with dimethylamine results in the formation of dimethylamino derivatives.

Scientific Research Applications

6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

The following table summarizes key structural analogs and their substituent differences:

Compound Name R6 R8 R4 R7 Key Properties/Applications
6-Chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one Cl (CH₂N(CH₃)₂) C₆H₅ OH Antimicrobial, antitumor potential
8-[(Dimethylamino)methyl]-6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one C₂H₅ (CH₂N(CH₃)₂) - OH Enhanced lipophilicity (trifluoromethyl)
7-Hydroxy-8-methoxy-3-(2-methylpropoxy)chromen-2-one - OCH₃ - OH Antioxidant activity
4-Ethyl-7-hydroxy-6-chloro-8-[(dimethylamino)methyl]-2H-chromen-2-one Cl (CH₂N(CH₃)₂) C₂H₅ OH Structural isomer with altered solubility

Key Observations :

  • Chloro vs.
  • Dimethylaminomethyl at R8: This group is conserved in multiple analogs (e.g., ), suggesting its role in facilitating cellular uptake via protonation at physiological pH.
  • Phenyl vs. Ethyl at R4 : The phenyl group in the target compound introduces steric bulk and π-π stacking capability, which could improve binding to aromatic residues in enzymes .

Research Findings and Data Tables

Table 2: Substituent Effects on Solubility
R4 Group Solubility in Water (mg/mL) Solubility in DMSO (mg/mL) Reference
Phenyl 0.15 45.8
Ethyl 0.32 62.1

Biological Activity

6-Chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₆ClN₁O₃
Molecular Weight281.735 g/mol
Boiling Point417.1 ± 45.0 °C
Flash Point206.0 ± 28.7 °C
LogP3.52

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Notably, coumarin derivatives have been shown to exhibit:

  • Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals and protect cellular components from oxidative damage.
  • Antiviral Activity : Structure–activity relationship (SAR) analyses indicate that modifications at specific positions on the coumarin ring can enhance antiviral potency against viruses like HIV .
  • Anticancer Properties : Studies suggest that certain coumarin derivatives induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and DNA damage .

Antioxidant Activity

Research has demonstrated that coumarin derivatives, including the compound , possess significant antioxidant properties. The ability to scavenge reactive oxygen species (ROS) is crucial for their protective effects against cellular damage.

Antiviral Activity

Recent studies have highlighted the antiviral potential of coumarin derivatives against HIV. The introduction of halogen substituents has been shown to enhance the inhibitory activity on HIV integrase, with some compounds exhibiting EC50 values lower than that of standard antiviral agents .

Anticancer Activity

The anticancer effects of this compound have been investigated through various assays:

  • MTT Assay : In vitro studies on prostate cancer cell lines (PC3 and DU145) showed dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
  • Mechanism Studies : The compound was found to induce apoptosis via modulation of p53 protein levels and other apoptotic markers .

Case Studies

  • Prostate Cancer Research : A study evaluating the cytotoxic effects of this compound on PC3 and DU145 cells revealed an IC50 value demonstrating significant efficacy in reducing cell viability over time .
  • HIV Inhibition Studies : SAR analyses indicated that compounds with specific substitutions on the coumarin ring exhibited enhanced activity against HIV integrase, making them promising candidates for further development .

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